molecular formula C30H24O12 B14253989 1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester CAS No. 373603-05-5

1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester

Cat. No.: B14253989
CAS No.: 373603-05-5
M. Wt: 576.5 g/mol
InChI Key: PPMBRILVDZAFMJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester typically involves the esterification of 1,3,5-benzenetricarboxylic acid with 3,5-dihydroxybenzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the ester can be oxidized to form quinones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an antioxidant due to the presence of hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and redox reactions, which can influence biological processes. The ester groups can undergo hydrolysis, releasing the active 3,5-dihydroxybenzyl alcohol, which can further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetricarboxylic acid (Trimesic acid): The parent compound, known for its use in the synthesis of metal-organic frameworks (MOFs).

    Trimethyl 1,3,5-benzenetricarboxylate: A similar ester with methyl groups instead of 3,5-dihydroxybenzyl groups.

    1,2,4-Benzenetricarboxylic acid: A structural isomer with different chemical properties.

Uniqueness

1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester is unique due to the presence of multiple hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

373603-05-5

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

tris[(3,5-dihydroxyphenyl)methyl] benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C30H24O12/c31-22-1-16(2-23(32)10-22)13-40-28(37)19-7-20(29(38)41-14-17-3-24(33)11-25(34)4-17)9-21(8-19)30(39)42-15-18-5-26(35)12-27(36)6-18/h1-12,31-36H,13-15H2

InChI Key

PPMBRILVDZAFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)COC(=O)C2=CC(=CC(=C2)C(=O)OCC3=CC(=CC(=C3)O)O)C(=O)OCC4=CC(=CC(=C4)O)O

Origin of Product

United States

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